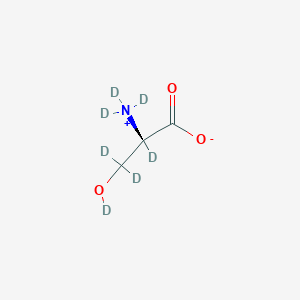

(2S)-2,3,3-Trideuterio-3-deuteriooxy-2-(Trideuterioazaniumyl)propanoat

Übersicht

Beschreibung

L-serine-d7 is a useful research compound. Its molecular formula is C3H7NO3 and its molecular weight is 112.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-serine-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-serine-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Forschung zu neurologischen Erkrankungen

L-Serin-d7 wird in der Erforschung neurologischer Erkrankungen eingesetzt, da es im zentralen Nervensystem eine Rolle bei der Proteinsynthese, Zellproliferation und Sphingolipidbildung spielt . Es ist besonders relevant in der Forschung zu Alzheimer, Parkinson und Multipler Sklerose, wo es als Vorläufer für Moleküle wirkt, die für die neuronale Differenzierung und das Überleben unerlässlich sind .

Neurotransmitter-Synthese

Diese Verbindung ist für die Synthese von Neurotransmittern unerlässlich. Im Gehirn wird L-Serin zu D-Serin umgewandelt, das an NMDA-Rezeptoren wirkt und eine Schlüsselrolle bei der Langzeitpotenzierung und synaptischen Plastizität spielt . L-Serin-d7 dient daher als stabil isotop-markierter Standard, um diese Prozesse zu verfolgen und zu quantifizieren.

Analyse von Stoffwechselwegen

L-Serin-d7 wird verwendet, um die Stoffwechselwege in Gliazellen, insbesondere Astrozyten, zu verstehen, wo es zu D-Serin umgewandelt wird. Dies hilft bei der Kartierung des phosphorylierten Weges im Säugetierhirn und liefert Einblicke in die mechanistische Produktion von L-Serin und seine Auswirkungen auf Gliazellen und Neuronen .

Arzneimittelentwicklung und therapeutisches Potenzial

Die Rolle der Verbindung bei der Neuroprotektion und entzündungshemmenden Wirkungen macht sie zu einem Kandidaten für die Arzneimittelentwicklung. L-Serin-d7 kann als interner Standard in der Massenspektrometrie verwendet werden, um die genaue Quantifizierung von L-Serin-Spiegeln in pharmazeutischen Präparaten zu gewährleisten .

Klinische Studien und Sicherheitsbewertungen

In klinischen Studien, die die therapeutischen Wirkungen von L-Serin untersuchen, kann L-Serin-d7 als Kontrolle dienen, um die Sicherheit von L-Serin zu unterstützen. Es wird zur Behandlung von Erkrankungen wie Epilepsie, Schizophrenie, Psychose und Alzheimer-Krankheit sowie anderen neurologischen Erkrankungen eingesetzt .

Zellkultur und Entwicklungsbiologie

L-Serin ist ein Vorläufer von Glycin und D-Serin, die beide wichtig für Zellkultur- und Entwicklungsbiologiestudien sind. L-Serin-d7 bietet eine stabil isotop-markierte Version von L-Serin, die verwendet werden kann, um seinen Einbau in Zellen und Gewebe zu verfolgen, und unterstützt die Untersuchung der Zellproliferation und -entwicklung .

Wirkmechanismus

- Its primary targets include lysosomal cathepsins B and L . These enzymes play crucial roles in protein degradation and clearance.

- Activation of autophagic-lysosomal proteolysis contributes to the neuroprotective effect of L-serine .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

L-serine-d7 participates in numerous biochemical reactions, serving as a precursor for several essential biomolecules. It is involved in the synthesis of proteins, phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . The enzymes that interact with L-serine-d7 include phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . Additionally, L-serine-d7 interacts with serine racemase, which converts it to D-serine, a co-agonist of NMDA receptors .

Cellular Effects

L-serine-d7 influences various cellular processes, including cell proliferation, differentiation, and function. It plays a vital role in maintaining steady-state levels of D-serine in the brain, which is crucial for neurotransmission . L-serine-d7 also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes, and sphingolipids, which are essential for cell signaling and membrane structure .

Molecular Mechanism

At the molecular level, L-serine-d7 exerts its effects through various binding interactions with biomolecules. It serves as a substrate for enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, facilitating the synthesis of L-serine-d7 from 3-phosphoglycerate . Additionally, L-serine-d7 can be converted to D-serine by serine racemase, which then acts as a co-agonist of NMDA receptors, influencing synaptic transmission and plasticity . The deuterium labeling in L-serine-d7 allows for precise tracking of these interactions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-serine-d7 can change over time due to its stability and degradation. Studies have shown that L-serine-d7 is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that L-serine-d7 can influence cellular processes over extended periods, highlighting its potential for long-term research applications .

Dosage Effects in Animal Models

The effects of L-serine-d7 in animal models can vary with different dosages. Studies have shown that low to moderate doses of L-serine-d7 can positively influence cellular function and metabolism, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical and cellular outcomes without causing harm .

Metabolic Pathways

L-serine-d7 is involved in several metabolic pathways, including the phosphorylated pathway, where it is synthesized from 3-phosphoglycerate . It also participates in the synthesis of glycine and D-serine, which are important for neurotransmission . The enzymes phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase play key roles in these pathways, facilitating the conversion of intermediates to L-serine-d7 . Additionally, L-serine-d7 can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

L-serine-d7 is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization and accumulation in different cellular compartments . The distribution of L-serine-d7 within tissues can vary depending on the experimental conditions and the presence of other biomolecules that interact with it .

Subcellular Localization

The subcellular localization of L-serine-d7 can influence its activity and function. It is primarily found in the cytosol, where it participates in the phosphorylated pathway and other metabolic processes . Additionally, L-serine-d7 can be localized to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that L-serine-d7 is available where it is needed for various biochemical reactions and cellular functions .

Eigenschaften

IUPAC Name |

(2S)-2,3,3-trideuterio-3-deuteriooxy-2-(trideuterioazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,5D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-DTZHYFPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)[O-])(C([2H])([2H])O[2H])[N+]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

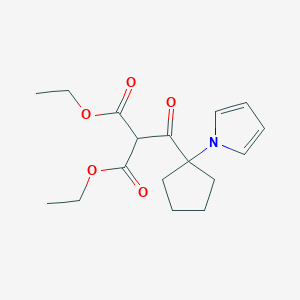

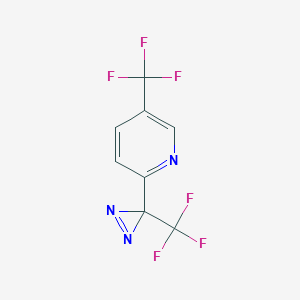

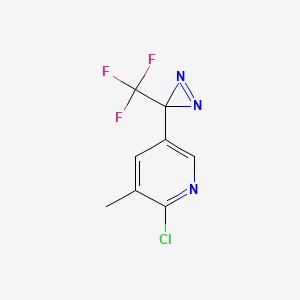

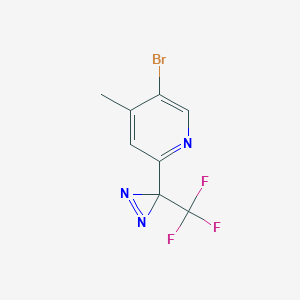

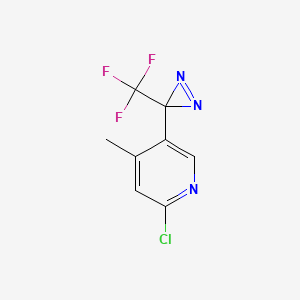

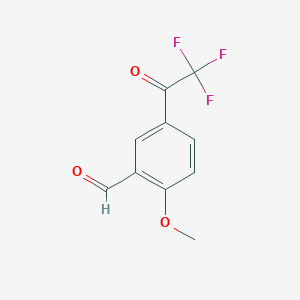

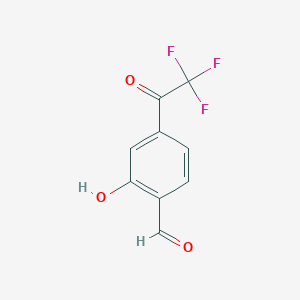

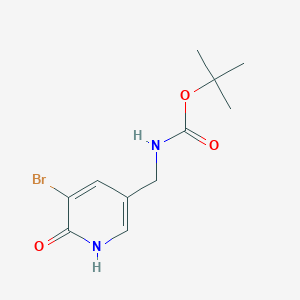

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid](/img/structure/B1487231.png)

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1487235.png)